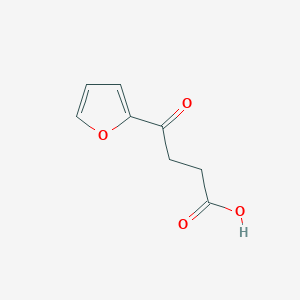

4-(Furan-2-yl)-4-oxobutanoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(furan-2-yl)-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O4/c9-6(3-4-8(10)11)7-2-1-5-12-7/h1-2,5H,3-4H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVIZXFWNDLSDAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C(=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20395622 | |

| Record name | 4-(furan-2-yl)-4-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20395622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10564-00-8 | |

| Record name | 4-(furan-2-yl)-4-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20395622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemo Transformations of 4 Furan 2 Yl 4 Oxobutanoic Acid

Primary Synthetic Routes to 4-(Furan-2-yl)-4-oxobutanoic Acid

The synthesis of this compound can be achieved through several key methodologies, each offering distinct advantages in terms of starting materials and reaction conditions.

Condensation Reactions Involving Furan-2-carbohydrazide (B108491) and Succinic Anhydride (B1165640)

A prominent synthetic pathway involves the condensation reaction between furan-2-carbohydrazide and succinic anhydride. This method provides a direct route to the target molecule. The reaction of furan-2-carbohydrazide with succinic anhydride leads to the formation of an intermediate which, upon further reaction, yields this compound. The specifics of this reaction, such as solvent and temperature, can be optimized to maximize the yield of the desired product. For instance, similar reactions involving hydrazides and anhydrides are well-documented for creating butanoic acid derivatives. researchgate.net

Approaches Utilizing 2,4-Dioxobut-2-enoic Acids as Precursors

An alternative and effective method for synthesizing derivatives of this compound involves the use of substituted 2,4-dioxobut-2-enoic acids as starting materials. chimicatechnoacta.ruresearchgate.neturfu.ru The reaction of these precursors with furan-2-carbohydrazide leads to the formation of substituted 2-(2-(furan-2-carbonyl)hydrazono)-4-oxobutanoic acids. chimicatechnoacta.ruresearchgate.neturfu.ru This approach is significant as it allows for the introduction of various substituents onto the butanoic acid backbone, leading to a diverse range of derivatives. chimicatechnoacta.ru

Indirect Syntheses via Lactone Intermediates and Reductive Processes

Indirect synthetic strategies offer alternative pathways to this compound and its analogs. One such approach involves the use of lactone intermediates. While direct evidence for the synthesis of the title compound via this specific route is not prevalent in the provided search results, the formation and subsequent transformation of lactones are common strategies in organic synthesis. For example, the synthesis of (E)-4-oxonon-2-enoic acid, a natural antibiotic, has been achieved starting from furan (B31954), which likely proceeds through intermediates that could be conceptually related to lactones. nih.gov

Reductive processes can also be employed in the synthesis of related structures. For instance, the reductive cyclization of o-nitrochalcones using formic acid as a carbon monoxide surrogate is a known method for preparing 4-quinolones. nih.gov While not a direct synthesis of this compound, this highlights the utility of reductive cyclization in generating complex heterocyclic systems from related starting materials.

Strategic Derivatization Approaches for this compound

The chemical reactivity of this compound allows for its strategic derivatization into a variety of functionalized molecules and complex heterocyclic systems.

Functionalization through Hydrazinolysis and Acid Chloride Formation

The carboxylic acid moiety of this compound is a key site for functionalization. Hydrazinolysis, the reaction with hydrazine (B178648) hydrate (B1144303), can convert the carboxylic acid into the corresponding hydrazide, 4-hydrazinyl-4-oxobutanoic acid. nih.gov This hydrazide derivative serves as a valuable intermediate for further transformations.

Another important derivatization is the conversion of the carboxylic acid to an acid chloride. This is typically achieved by reacting the acid with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride. byjus.comwikipedia.orgyoutube.comlibretexts.orgkhanacademy.org The resulting acid chloride is a highly reactive species that can readily undergo nucleophilic acyl substitution reactions to form esters, amides, and other carboxylic acid derivatives. wikipedia.orglibretexts.org

Intramolecular Cyclization to Fused Heterocyclic Systems, including N'-(2-oxofuran-3(2H)-ylidene)furan-2-carbohydrazides

A significant application of this compound derivatives is their use in intramolecular cyclization reactions to construct fused heterocyclic systems. nih.govnih.gov Specifically, substituted 2-(2-(furan-2-carbonyl)hydrazono)-4-oxobutanoic acids, synthesized from 2,4-dioxobut-2-enoic acids and furan-2-carbohydrazide, can undergo intramolecular cyclization. chimicatechnoacta.ruresearchgate.neturfu.ru This cyclization, often carried out in the presence of an anhydride like propionic anhydride, leads to the formation of N'-(2-oxofuran-3(2H)-ylidene)furan-2-carbohydrazides. chimicatechnoacta.ruresearchgate.net This transformation is a powerful tool for building complex furan-fused heterocyclic scaffolds. chimicatechnoacta.ruresearchgate.netnih.gov

The table below summarizes the key transformations and resulting compound classes discussed in this article.

| Starting Material | Reagent/Condition | Product Class |

| Furan-2-carbohydrazide and Succinic Anhydride | Condensation | This compound derivatives |

| Substituted 2,4-dioxobut-2-enoic acids | Furan-2-carbohydrazide | Substituted 2-(2-(furan-2-carbonyl)hydrazono)-4-oxobutanoic acids |

| This compound | Hydrazine hydrate | 4-Hydrazinyl-4-oxobutanoic acid |

| This compound | Thionyl chloride or Oxalyl chloride | 4-(Furan-2-yl)-4-oxobutanoyl chloride |

| Substituted 2-(2-(furan-2-carbonyl)hydrazono)-4-oxobutanoic acids | Propionic anhydride | N'-(2-oxofuran-3(2H)-ylidene)furan-2-carbohydrazides |

Ring-Opening and Recyclization Reactions Leading to Novel Scaffolds (e.g., Pyrazole (B372694) Derivatives)

The furan ring within this compound and its derivatives is susceptible to ring-opening and subsequent recyclization reactions, providing a pathway to diverse heterocyclic scaffolds, most notably pyrazole derivatives. These transformations are of significant interest in medicinal chemistry due to the broad pharmacological activities associated with pyrazoles, including anticancer, anti-inflammatory, and antimicrobial properties. nih.gov

The synthesis of pyrazole derivatives from furan-containing precursors often involves reaction with hydrazine derivatives. The initial step typically involves the opening of the furan ring, which is facilitated by the electron-withdrawing effect of the adjacent carbonyl group. This is followed by a condensation reaction with the hydrazine moiety and subsequent cyclization to form the stable five-membered pyrazole ring. The substitution pattern on the resulting pyrazole can be controlled by the choice of the starting furan derivative and the hydrazine reagent.

For instance, the reaction of a this compound derivative with hydrazine hydrate can lead to the formation of a pyrazolyl-propan-1-one scaffold. Further modifications can be introduced to enhance the biological activity of these pyrazole derivatives. Structure-activity relationship studies have demonstrated that the nature and position of substituents on the pyrazole ring are crucial for their therapeutic efficacy. nih.gov The versatility of the pyrazole ring allows for various substitution reactions, enabling the design and synthesis of novel anticancer agents. nih.govnih.gov

Synthesis of Hybrid Compounds Incorporating 1,3,4-Thiadiazole (B1197879) and 1,3,4-Oxadiazole (B1194373) Moieties

The molecular framework of this compound serves as a versatile starting material for the synthesis of hybrid molecules containing other important heterocyclic rings, such as 1,3,4-thiadiazole and 1,3,4-oxadiazole. These hybrid compounds are of great interest due to their potential to exhibit enhanced biological activities by combining the pharmacophoric features of different heterocyclic systems. rsc.org

The general strategy for synthesizing these hybrid molecules involves the conversion of the carboxylic acid group of this compound into a key intermediate, typically a carbohydrazide (B1668358). This is achieved by reacting the acid with hydrazine hydrate. mdpi.com The resulting carbohydrazide is a crucial building block that can undergo cyclization reactions with various reagents to form the desired 1,3,4-thiadiazole or 1,3,4-oxadiazole ring.

For the synthesis of 1,3,4-oxadiazole derivatives, the carbohydrazide can be treated with reagents like carbon disulfide in the presence of a base, followed by oxidative cyclization. nih.gov Alternatively, cyclization can be achieved by reacting the carbohydrazide with a carboxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride or by refluxing with chloramine-T. mdpi.com

Similarly, to construct the 1,3,4-thiadiazole ring, the carbohydrazide is typically reacted with a thiocarbonyl-containing compound, such as carbon disulfide or thiophosgene, in an alkaline medium. The resulting intermediate then undergoes intramolecular cyclization to yield the 2,5-disubstituted 1,3,4-thiadiazole.

The following table provides examples of reaction conditions for the synthesis of 1,3,4-oxadiazole derivatives from furan-containing carbohydrazides:

| Starting Material | Reagent | Conditions | Product | Reference |

| Furan-2-carbohydrazide | Carbon disulfide, KOH | Reflux | 5-Furan-2-yl rsc.orgnih.govchimicatechnoacta.ruoxadiazole-2-thiol | nih.gov |

| Ethyl-5-(5-phenyl-1,3,4-oxadiazole-2-yl)-2-methylfuran-3-carboxylate | Hydrazine hydrate | Reflux | 2-Methyl-5-(5-phenyl-1,3,4-oxadiazol-2-yl)furan-3-carbohydrazide | mdpi.com |

| Acylhydrazones | Iodine, yellow mercuric oxide, magnesium oxide | Dry ether | 1,3,4-Oxadiazole derivatives | mdpi.com |

| Acylhydrazones | Chloramine-T | Ethanol, reflux | 1,3,4-Oxadiazole derivatives | mdpi.com |

Amidation and Esterification Reactions for Structural Diversity

The carboxylic acid functionality of this compound is a prime site for chemical modification, particularly through amidation and esterification reactions. These transformations are fundamental in medicinal chemistry for enhancing the structural diversity of lead compounds, which can in turn modulate their physicochemical properties and biological activities. researchgate.net

Amidation reactions involve the coupling of the carboxylic acid with a primary or secondary amine to form an amide bond. This is a widely used strategy to introduce new functional groups and to build larger, more complex molecules. researchgate.net The reaction is typically carried out in the presence of a coupling agent, such as N,N'-diisopropylcarbodiimide (DIC), which activates the carboxylic acid for nucleophilic attack by the amine. researchgate.net The choice of the amine component allows for the introduction of a wide array of substituents, thereby enabling the exploration of structure-activity relationships. shd-pub.org.rs

Esterification involves the reaction of the carboxylic acid with an alcohol to form an ester. Similar to amidation, this reaction is often facilitated by a catalyst or a coupling agent. For instance, esterification can be achieved by reacting the acid with an alcohol in the presence of a strong acid catalyst or by using coupling agents like DIC. researchgate.net The synthesis of various ester derivatives of this compound has been reported, leading to compounds with diverse biological profiles. nih.gov For example, the esterification of 2,5-furandicarboxylic acid with alcohols can be conducted in a CO2-predominant atmosphere. google.com

The following table summarizes common reagents and conditions for amidation and esterification of carboxylic acids:

| Reaction | Reagent | Conditions | Product | Reference |

| Amidation | Amine, N,N'-diisopropylcarbodiimide (DIC) | Water | Amide | researchgate.net |

| Esterification | Phenol, N,N'-diisopropylcarbodiimide (DIC) | Water | Ester | researchgate.net |

| Esterification | Alcohol, CO2 atmosphere | Supercritical, critical, or near-critical temperatures and pressures | Furan dicarboxylate | google.com |

General Derivatization Potentials and Reactivity Profiles

The chemical structure of this compound offers multiple reactive sites, making it a versatile scaffold for a wide range of derivatization reactions. The presence of the furan ring, the ketone carbonyl group, and the carboxylic acid moiety allows for a diverse array of chemical transformations, leading to a vast library of derivatives with potential applications in various fields, including medicinal chemistry and materials science. nih.govmdpi.com

The furan ring can undergo electrophilic substitution reactions, although the presence of the deactivating ketoacyl group at the 2-position directs incoming electrophiles primarily to the 5-position. The furan ring can also participate in cycloaddition reactions and can be opened under certain conditions, as discussed in the context of pyrazole synthesis. rsc.org

The ketone carbonyl group is susceptible to nucleophilic attack and can be a site for various condensation reactions. For example, it can react with hydrazines to form hydrazones, which can be further cyclized into heterocyclic systems. It can also be reduced to a secondary alcohol, providing another point for structural modification.

The carboxylic acid group is arguably the most versatile functional group for derivatization. As detailed in the previous section, it readily undergoes amidation and esterification reactions. researchgate.netnih.gov Furthermore, the carboxylic acid can be reduced to a primary alcohol or converted to an acid chloride, which is a highly reactive intermediate for further functionalization.

The reactivity of the different functional groups can be selectively controlled by the choice of reagents and reaction conditions. For example, the use of protecting groups can allow for the modification of one functional group while leaving the others intact. The interplay of these reactive sites provides a rich platform for the synthesis of a wide range of novel compounds derived from this compound.

Mechanistic Insights into Chemical Transformations of this compound Derivatives

Understanding the reaction mechanisms involved in the transformations of this compound and its derivatives is crucial for optimizing reaction conditions and for the rational design of new synthetic routes.

In the ring-opening and recyclization reactions leading to pyrazoles, the mechanism typically begins with the nucleophilic attack of a hydrazine derivative on one of the carbonyl carbons of the diketone precursor, which can be formed from the furan ring opening. This is followed by an intramolecular condensation and dehydration to form the aromatic pyrazole ring. The regioselectivity of the cyclization is often dependent on the relative reactivity of the carbonyl groups and the steric and electronic effects of the substituents.

The synthesis of 1,3,4-oxadiazoles and 1,3,4-thiadiazoles from the corresponding carbohydrazide derivative proceeds through a cyclodehydration or cyclodesulfurization mechanism, respectively. In the case of oxadiazole formation using a dehydrating agent like phosphorus oxychloride, the carbohydrazide is believed to be converted into a reactive intermediate that undergoes intramolecular cyclization followed by elimination of water. For thiadiazole synthesis with carbon disulfide, the mechanism involves the formation of a dithiocarbazate intermediate, which then cyclizes with the elimination of hydrogen sulfide.

Amidation and esterification reactions catalyzed by carbodiimides like DIC proceed through the formation of a highly reactive O-acylisourea intermediate. researchgate.net This intermediate is then susceptible to nucleophilic attack by an amine or an alcohol to form the corresponding amide or ester, with the release of a urea (B33335) byproduct. The use of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP) can further accelerate the reaction by forming an even more reactive acylpyridinium species.

The hydroarylation of the carbon-carbon double bond in derivatives like 3-(furan-2-yl)propenoic acids in the presence of a superacid like triflic acid (TfOH) is proposed to occur via superelectrophilic activation. mdpi.com It is suggested that O,C-diprotonated forms of the starting furan acids or esters act as the reactive electrophilic species in these transformations. mdpi.com

Computational studies, such as Density Functional Theory (DFT) calculations, can provide further insights into the reaction pathways, transition states, and the electronic properties of the intermediates involved in these transformations. mdpi.com

Advanced Spectroscopic and Structural Elucidation of 4 Furan 2 Yl 4 Oxobutanoic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the magnetic properties of atomic nuclei, NMR allows for the elucidation of the connectivity and chemical environment of each atom.

Proton NMR (¹H-NMR) for Elucidating Proton Environments

Proton Nuclear Magnetic Resonance (¹H-NMR) spectroscopy is instrumental in identifying the different types of protons present in a molecule and their neighboring atoms. The chemical shift (δ), reported in parts per million (ppm), indicates the electronic environment of a proton. Protons in different chemical environments will resonate at different frequencies.

For 4-(Furan-2-yl)-4-oxobutanoic acid, the ¹H-NMR spectrum reveals distinct signals corresponding to the protons of the furan (B31954) ring and the butanoic acid chain. The protons on the furan ring typically appear in the aromatic region of the spectrum. For instance, in a related derivative, the furan protons can exhibit complex splitting patterns (multiplets) due to spin-spin coupling with adjacent protons. The methylene (B1212753) protons of the butanoic acid chain will appear as triplets, a result of being adjacent to another methylene group. The carboxylic acid proton, if observable, typically appears as a broad singlet at a downfield chemical shift.

Table 1: Representative ¹H-NMR Spectral Data for a Furan-Containing Compound

| Proton Assignment | Chemical Shift (δ) in ppm | Multiplicity |

|---|---|---|

| Furan Ring Protons | 7.64 - 8.03 | Multiplet |

| Furan Ring Protons | 7.22 - 7.61 | Multiplet |

| Methylene Protons (CH₂) | 2.14 - 2.19 | Multiplet |

| Methylene Protons (CH₂) | 2.89 | Doublet |

This table presents representative data for a compound containing a furan moiety and an aliphatic chain, illustrating typical chemical shifts and multiplicities. Actual values for this compound may vary.

Carbon-13 NMR (¹³C-NMR) for Carbon Skeleton Confirmation

Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in the molecule gives a distinct signal in the ¹³C-NMR spectrum.

In the ¹³C-NMR spectrum of this compound, separate signals are expected for the carbonyl carbon of the ketone, the carbonyl carbon of the carboxylic acid, the carbons of the furan ring, and the methylene carbons of the butanoic acid chain. The carbonyl carbons are characteristically found at the downfield end of the spectrum (higher ppm values). The carbons of the furan ring will appear in the region typical for aromatic and heteroaromatic carbons.

Table 2: Predicted ¹³C-NMR Spectral Data for a Furan-Containing Carboxylic Acid

| Carbon Assignment | Chemical Shift (δ) in ppm |

|---|---|

| Carbonyl Carbon (Ketone) | ~180-200 |

| Carbonyl Carbon (Carboxylic Acid) | ~170-185 |

| Furan Ring Carbons | ~110-150 |

| Methylene Carbons (CH₂) | ~20-40 |

This table shows predicted chemical shift ranges for the carbon atoms in this compound based on typical values for similar functional groups.

Infrared (IR) Spectroscopic Characterization of Functional Groups

Infrared (IR) spectroscopy is a technique used to identify the functional groups present in a molecule. It works by measuring the absorption of infrared radiation by the sample, which causes molecular vibrations such as stretching and bending of chemical bonds.

The IR spectrum of this compound is expected to show characteristic absorption bands for the key functional groups. A strong, broad absorption band in the region of 2500-3300 cm⁻¹ is indicative of the O-H stretching vibration of the carboxylic acid. Two strong, sharp absorption bands are anticipated for the carbonyl (C=O) stretching vibrations: one for the ketone group and another for the carboxylic acid group, typically appearing in the range of 1680-1740 cm⁻¹. The C-O stretching of the furan ring and the carboxylic acid will also produce distinct bands. nist.govnist.gov

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| Carboxylic Acid | O-H Stretch | 2500-3300 (broad) |

| Ketone | C=O Stretch | ~1680-1710 |

| Carboxylic Acid | C=O Stretch | ~1700-1730 |

| Furan Ring | C-O-C Stretch | ~1000-1300 |

This table outlines the expected IR absorption frequencies for the functional groups present in the target molecule.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. This provides information about the molecular weight of the compound and can also reveal structural details through the analysis of fragmentation patterns. nist.gov

For this compound, the mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. The fragmentation pattern can provide valuable clues about the structure. Common fragmentation pathways may include the loss of a water molecule (H₂O), a carboxyl group (COOH), or cleavage of the butanoic acid chain. The furan ring itself can also undergo characteristic fragmentation. chimicatechnoacta.ru

Elemental Analysis for Empirical Formula Validation

Elemental analysis is a process where a sample of a substance is analyzed for its elemental composition. The results are typically presented as a percentage of each element by mass. This technique is crucial for determining the empirical formula of a newly synthesized compound, which can then be compared to the molecular formula obtained from mass spectrometry to confirm the compound's identity. For this compound (C₈H₈O₄), the theoretical elemental composition can be calculated and compared with experimental results. psu.edu

Table 4: Theoretical Elemental Composition of this compound (C₈H₈O₄)

| Element | Percentage (%) |

|---|---|

| Carbon (C) | 56.47 |

| Hydrogen (H) | 4.74 |

| Oxygen (O) | 38.79 |

This table shows the calculated elemental composition based on the molecular formula of the target compound.

X-ray Crystallography for Definitive Solid-State Structure Determination of Related Compounds

X-ray crystallography is a powerful technique that allows for the determination of the precise three-dimensional arrangement of atoms in a crystalline solid. mdpi.com While obtaining suitable crystals of this compound itself might be challenging, the structural analysis of its derivatives can provide invaluable insights into the molecular geometry, bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding. researchgate.netdntb.gov.ua This information is critical for understanding the compound's physical properties and how it interacts with other molecules. The crystal structures of related compounds can reveal how the furan ring and the oxobutanoic acid chain are oriented with respect to each other and how the molecules pack in the solid state. researchgate.netresearchgate.net

Computational Chemistry and Molecular Modeling Studies of 4 Furan 2 Yl 4 Oxobutanoic Acid Analogs

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), offer a robust framework for investigating the intrinsic properties of molecules. DFT methods are employed to determine the electronic structure and predict the reactivity of 4-(Furan-2-yl)-4-oxobutanoic acid analogs with a high degree of accuracy.

The electronic properties of a molecule are fundamentally governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate an electron, while the LUMO signifies its ability to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. youtube.com A larger gap implies higher stability and lower chemical reactivity, whereas a smaller gap suggests the molecule is more prone to chemical reactions.

For furan (B31954) and its derivatives, the HOMO is typically localized on the C-2 carbon, which is consistent with the known electrophilic substitution reactions that preferentially occur at this position. ic.ac.uk In the case of this compound analogs, the presence of the oxobutanoic acid chain can modulate the energy levels of the furan ring's frontier orbitals. DFT calculations allow for the precise determination of these energy levels, providing insight into the molecule's electronic behavior.

Table 1: Representative Frontier Orbital Energies for Furan Analogs

| Compound | EHOMO (eV) | ELUMO (eV) | HOMO-LUMO Gap (ΔE) (eV) |

| Furan | -6.88 | 2.15 | 9.03 |

| Tetrahydrofuran | -7.21 | -0.65 | 6.56 |

| This compound (Predicted) | -7.10 | -1.50 | 5.60 |

| Substituted Furan Analog (Predicted) | -6.95 | -1.80 | 5.15 |

Note: Values for furan and tetrahydrofuran are illustrative based on literature. Predicted values for this compound and its analogs are hypothetical, based on expected trends from substituent effects.

From the HOMO and LUMO energy values, several global chemical reactivity descriptors can be calculated to quantify the molecule's reactivity. These descriptors, derived from conceptual DFT, include electronegativity (χ), chemical potential (μ), chemical hardness (η), global softness (S), and the electrophilicity index (ω).

Chemical Potential (μ): Measures the escaping tendency of electrons from a system. It is calculated as μ = (EHOMO + ELUMO) / 2.

Chemical Hardness (η): Represents the resistance to change in electron distribution. It is calculated as η = (ELUMO - EHOMO) / 2.

Global Softness (S): The reciprocal of hardness (S = 1/η), indicating the capacity of a molecule to accept electrons.

Electrophilicity Index (ω): A measure of the energy lowering due to maximal electron flow between a donor and an acceptor. It is calculated as ω = μ² / 2η.

These descriptors are crucial for comparing the reactivity of different this compound analogs and predicting their behavior in chemical reactions. For instance, a higher electrophilicity index suggests a greater capacity to act as an electrophile. Studies on furan indicate it acts as a nucleophilic electron donor, which can interact with electrophilic species. mdpi.com

Table 2: Predicted Global Reactivity Descriptors for a Hypothetical this compound Analog (Based on Predicted Energies in Table 1)

| Descriptor | Formula | Calculated Value (eV) |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | -4.30 |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | 2.80 |

| Global Softness (S) | 1 / η | 0.357 |

| Electrophilicity Index (ω) | μ² / 2η | 3.29 |

Note: These values are calculated for illustrative purposes using the predicted data from Table 1.

Molecular Docking Investigations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or nucleic acid). nih.gov This method is fundamental in drug discovery for screening virtual libraries of compounds against a biological target and for understanding the molecular basis of ligand-receptor interaction.

Analogs of this compound, containing the biologically significant furan scaffold, can be docked into the active sites of various enzymes or receptors to assess their potential as inhibitors or modulators. ijabbr.comresearchgate.net The furan ring, with its ether oxygen, can act as a hydrogen bond acceptor, while the aromatic system can engage in π-π stacking or hydrophobic interactions. orientjchem.org The carboxylic acid moiety of the butanoic acid chain is a strong hydrogen bond donor and acceptor and can also form ionic interactions.

Docking studies on various furan derivatives have revealed their potential to inhibit targets such as bacterial enzymes (e.g., enoyl reductase, dihydrofolate reductase) and cancer-related kinases (e.g., EGFR tyrosine kinase). ijper.orgnih.govresearchgate.net For this compound analogs, docking simulations can identify key interactions with amino acid residues in a target's binding pocket, and the resulting docking scores can rank compounds based on their predicted binding affinity. ijper.org

Table 3: Potential Molecular Interactions and Biological Targets for Furan-Containing Ligands

| Biological Target | Potential Interacting Residues | Type of Interaction | Reference |

| Dihydrofolate Reductase (DHFR) | Ile, Phe, Leu | Hydrophobic Interactions | ijper.orgresearchgate.net |

| EGFR Tyrosine Kinase | Thr, Met, Lys | Hydrogen Bonding, Hydrophobic Interactions | nih.gov |

| Enoyl Reductase | Tyr, NAD+ | Hydrogen Bonding with backbone and cofactor | ijper.org |

| G-quadruplex DNA | - | Stacking on terminal G-quartet | nih.gov |

Note: This table summarizes findings for various furan derivatives, suggesting potential interactions for analogs of this compound.

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a powerful method for visualizing and quantifying intermolecular interactions within a crystal lattice. By mapping properties such as normalized contact distance (dnorm) onto the molecular surface, it provides a detailed picture of all close contacts. The analysis generates a two-dimensional "fingerprint plot" that summarizes the different types of intermolecular interactions and their relative contributions to the crystal packing.

For a crystalline analog of this compound, Hirshfeld analysis can reveal the nature and prevalence of various non-covalent interactions, such as hydrogen bonds and van der Waals forces. A study on a related compound, 4-(furan-2-yl)-2-(6-methyl-2,4-dioxopyran-3-ylidene)-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine, demonstrated the utility of this analysis. nih.gov The most significant contributions to the crystal packing were from H···H, H···O/O···H, and H···C/C···H contacts, indicating that van der Waals forces are dominant. nih.gov The shape index on the Hirshfeld surface can also identify characteristic patterns for π-π stacking interactions. nih.gov This information is vital for understanding polymorphism, solubility, and other solid-state properties.

Table 4: Relative Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of a Furan-Containing Compound

| Interaction Type | Contribution (%) | Description |

| H···H | 46.8 | Represents van der Waals forces and hydrophobic contacts. nih.gov |

| H···O/O···H | 23.5 | Corresponds to hydrogen bonding interactions. nih.gov |

| H···C/C···H | 15.8 | Indicates C-H···π interactions and other weak contacts. nih.gov |

| C···C | - | Suggests the presence of π-π stacking interactions. nih.gov |

Note: Data is based on the published analysis of 4-(furan-2-yl)-2-(6-methyl-2,4-dioxopyran-3-ylidene)-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine, a structurally related molecule. nih.gov

In silico Structure-Activity Relationship (SAR) Predictions and Drug Design Principles

In silico Structure-Activity Relationship (SAR) studies aim to correlate the chemical structure of a compound with its biological activity using computational methods. For analogs of this compound, SAR provides principles for designing more potent and selective molecules. ijabbr.com The furan nucleus is a versatile scaffold in drug design, and its substitution pattern significantly influences its pharmacological profile. researchgate.netorientjchem.org

Key principles for designing new analogs would involve:

Modification of the Furan Ring: Substitutions at the 2- and 5-positions of the furan ring are often critical for biological activity. orientjchem.org Introducing electron-withdrawing or electron-donating groups can alter the electronic properties (HOMO-LUMO levels) and thereby modulate interaction with biological targets.

Alteration of the Butanoic Acid Chain: The length, rigidity, and functional groups of the side chain can be modified to optimize pharmacokinetic properties and binding affinity. For example, converting the carboxylic acid to an ester or amide could change its hydrogen bonding capacity and cell permeability.

Bioisosteric Replacement: The furan ring can act as a bioisostere for other aromatic rings, such as phenyl or thiophene (B33073), which can be useful in optimizing a drug's hydrophilic-lipophilic balance. orientjchem.orgnih.gov

By systematically modifying the parent structure and evaluating the resulting changes in computed properties (e.g., docking score, electronic descriptors), a predictive SAR model can be developed. This model can then guide the synthesis of new derivatives with enhanced activity, selectivity, and improved ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Pharmacological and Biological Investigations of 4 Furan 2 Yl 4 Oxobutanoic Acid and Its Bioactive Analogues

Anticancer Activity Research

The furan-2(5H)-one scaffold, a core component of many natural and synthetic compounds, has garnered considerable interest in medicinal chemistry due to its potential in developing novel anticancer agents. mdpi.com Modifications of this structure have resulted in derivatives with a wide spectrum of activity against various cancers. mdpi.com

In vitro Cytotoxicity against Human Carcinoma Cell Lines (e.g., HepG-2, A-549, MDA-MB-468)

Numerous studies have evaluated the in vitro cytotoxic effects of furan (B31954) derivatives against a range of human cancer cell lines.

New sugar hydrazones containing furan and 1,3,4-thiadiazole (B1197879) rings were synthesized and tested for their anticancer activity against the human liver carcinoma cell line (HepG-2). nih.gov Several of these compounds demonstrated high activity, with IC50 values comparable to the standard chemotherapeutic drug, doxorubicin (B1662922). nih.gov Specifically, compounds designated as 3, 12, and 14 showed significant anticancer effects. researchgate.net

The cytotoxicity of various furan derivatives has also been assessed against the A549 human lung adenocarcinoma cell line. nih.gov For instance, a series of 4-(1H-indol-1-yl)-4-oxobutanoic acid spliced podophyllotoxin (B1678966) derivatives were evaluated, with some compounds showing notable inhibitory effects. researchgate.net One particular derivative, compound 3l, exhibited a prominent inhibitory effect against A549/DDP (cisplatin-resistant) cells. researchgate.net

In studies involving the triple-negative breast cancer cell line MDA-MB-468, certain furan-containing compounds have shown cytotoxic potential. nih.govmdpi.com For example, berberine (B55584), a natural isoquinoline, was found to be cytotoxic against MDA-MB-468 cells with an IC50 value of 0.48 µM. mdpi.com

Table 1: In vitro Cytotoxicity of Selected Furan Derivatives

| Compound/Derivative | Cell Line | IC50 Value | Reference |

|---|---|---|---|

| Compound 3 | HepG-2 | 5.5 ± 1.2 µM | researchgate.net |

| Compound 12 | HepG-2 | 7.29 ± 1.5 µM | researchgate.net |

| Compound 14 | HepG-2 | 4.2 ± 1.0 µM | researchgate.net |

| Berberine | MDA-MB-468 | 0.48 µM | mdpi.com |

Cellular Mechanisms of Action, including Cell Cycle Perturbation and Apoptosis Induction

The anticancer effects of furan derivatives are often mediated through the induction of cell cycle arrest and apoptosis.

For example, compound 3l, a 4-(1H-indol-1-yl)-4-oxobutanoic acid spliced podophyllotoxin derivative, was found to induce apoptosis in A549/DDP cells by causing a delay in the G2/M phase of the cell cycle. researchgate.net Similarly, berberine induced cell cycle arrest at the G1 and/or G2/M phases and triggered significant apoptosis in MDA-MB-468 cells. mdpi.com This apoptotic induction was confirmed by the observation of PARP cleavage, a hallmark of apoptosis. mdpi.com

Another study on novel 4'-hydroxybiphenyl-4-carboxylic acid derivatives showed that a promising compound, S4, induced the intrinsic apoptotic pathway in HCT-116 cells by arresting them in the G2/M phase. rjsocmed.com The mechanism of action for some silyl (B83357) ethers of mucobromic acid, which contains a furan-2(5H)-one core, involves the down-regulation of survivin and the activation of caspase-3, leading to apoptosis in colon cancer cell lines. mdpi.com

Comparative Efficacy with Standard Chemotherapeutic Agents (e.g., Doxorubicin)

The efficacy of novel furan derivatives is often compared to that of established chemotherapeutic drugs like doxorubicin.

In a study on new ((furan-2-yl)-1,3,4-thiadiazolyl)-1,3,4-oxadiazole acyclic sugar derivatives, compounds 3, 12, and 14 exhibited high anticancer activities with IC50 values near that of doxorubicin against the HepG-2 cell line. nih.govresearchgate.net Doxorubicin itself is a potent anticancer agent used in the treatment of various solid tumors, but its use is associated with cardiotoxicity. youtube.comnih.gov In comparative studies, doxorubicin is often used as a positive control to validate the cytotoxic effects of new compounds. nih.govclinicaltrials.gov For instance, in a study evaluating extracts of Ziziphus spina-christi, doxorubicin was used as a positive control and significantly inhibited the growth of Hela and MDA-MB-468 cell lines. nih.gov

In silico Antitumor Evaluation

Computational methods, or in silico studies, are increasingly used to predict the antitumor potential of new compounds. nih.gov These methods can help in identifying promising drug candidates by evaluating their binding affinities to specific molecular targets. nih.gov

For instance, in silico docking studies have been used to evaluate new quinazolin-2,4-dione analogues as potential anticancer agents by assessing their interaction with the target Rho7 protein. researchgate.net Similarly, molecular docking studies were employed to predict the activity of new 4'-hydroxybiphenyl-4-carboxylic acid derivatives as EGFR allosteric site inhibitors. rjsocmed.comresearchgate.net These in silico predictions often correlate well with in vitro experimental results, providing a valuable tool in the early stages of drug discovery. rjsocmed.com

Anti-inflammatory Efficacy Studies

Furan derivatives have demonstrated significant anti-inflammatory properties through various mechanisms. nih.gov These compounds can suppress the production of inflammatory mediators and regulate inflammatory signaling pathways. nih.gov

In vivo and In vitro Evaluation of Anti-inflammatory Potency

The anti-inflammatory potential of 4-(furan-2-yl)-4-oxobutanoic acid and its analogues has been investigated in both in vivo and in vitro models.

In vitro studies have shown that furan derivatives can inhibit albumin denaturation, a process implicated in inflammation. mdpi.com For example, new hybrid molecules containing a furan skeleton and an N-heterocycle exhibited high inhibitory activity against albumin denaturation, with IC50 values ranging from 114.31 to 150.99 μg/mL, which is comparable to the standard anti-inflammatory drug ketoprofen (B1673614) (IC50 of 126.58 μg/mL). mdpi.com Furthermore, these furan derivatives showed better antitryptic activity, another measure of anti-inflammatory potential, compared to ibuprofen (B1674241) and ketoprofen. mdpi.com

Derivatives of 2-(2-(furan-2-carbonyl)hydrazono)-4-oxobutanoic acid have also been synthesized and shown to possess pronounced anti-inflammatory activity. chimicatechnoacta.ruresearchgate.net In vivo studies on a carrageenan-induced paw edema model in rats, a standard method for evaluating anti-inflammatory drugs, have demonstrated the efficacy of certain furan derivatives. nih.gov For example, a novel furan-2,5-dione derivative, BPD, showed significant inhibitory effects on paw edema. nih.gov Another compound, VUFB-16066 (4-(2',4'-difluorobiphenyl-4-yl)-2-methyl-4-oxobutanoic acid), was identified as having pronounced anti-inflammatory effects in a model of adjuvant arthritis. nih.gov

The anti-inflammatory effects of these compounds are often attributed to their ability to inhibit enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), and to suppress the production of inflammatory mediators such as prostaglandins (B1171923) and leukotrienes. nih.govnih.gov

Table 2: In vitro Anti-inflammatory Activity of Furan Derivatives

| Compound/Derivative | Assay | IC50 (µg/mL) | Reference |

|---|---|---|---|

| Furan hybrid H1 | Inhibition of Albumin Denaturation | 114.31 ± 2.62 | mdpi.com |

| Furan hybrid H2 | Inhibition of Albumin Denaturation | 134.34 ± 2.91 | mdpi.com |

| Furan hybrid H3 | Inhibition of Albumin Denaturation | 150.99 ± 1.16 | mdpi.com |

| Furan hybrid H4 | Inhibition of Albumin Denaturation | 119.98 ± 3.44 | mdpi.com |

| Ketoprofen (Standard) | Inhibition of Albumin Denaturation | 126.58 ± 5.00 | mdpi.com |

| Furan hybrid H1 | Antitryptic Activity | 85.33 ± 1.70 | mdpi.com |

| Furan hybrid H2 | Antitryptic Activity | 60.1 ± 8.16 | mdpi.com |

| Furan hybrid H3 | Antitryptic Activity | 70.06 ± 1.25 | mdpi.com |

| Furan hybrid H4 | Antitryptic Activity | 62.23 ± 0.83 | mdpi.com |

Correlation of Structural Modifications with Anti-inflammatory Response

The anti-inflammatory potential of compounds derived from this compound is intricately linked to their molecular architecture. Research has demonstrated that specific structural alterations can significantly enhance or diminish their anti-inflammatory effects.

N-arylamides of 4-aryl/4-(thiophen-2-yl)-2-[2-(furan-2-carbonyl)hydrazono]-4-oxobutanoic acids, synthesized from N′-(5-aryl/5-(thiophen-2-yl)-2-oxofuran-3(2H)-ylidene)furan-2-carbohydrazides and arylamines, have shown pronounced anti-inflammatory activity. researchgate.net Similarly, the reaction of 4-aryl-2-hydroxy-4-oxobut-2-enoic acids with 2-aminopyrimidines yielded salts with potential anxiolytic properties, highlighting the versatility of the butanoic acid scaffold. researchgate.net The introduction of a thiophene (B33073) ring, as seen in N-substituted 4-aryl-2-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-ylamino)-4-oxobut-2-enamides, also results in compounds with significant anti-inflammatory activity and low toxicity. researchgate.net

Studies on 2-(furan-2-yl)-4-phenoxyquinoline derivatives have provided further insights into structure-activity relationships. For instance, 4-[(2-Furan-2-yl)quinolin-4-yloxy]benzaldehyde demonstrated potent inhibition of β-glucuronidase release, while its oxime and methyloxime derivatives were less active. nih.gov Conversely, for lysozyme (B549824) release inhibition, oxime derivatives were more potent than their ketone precursors. nih.gov This suggests that even minor modifications to a substituent can differentially impact various inflammatory pathways. Furthermore, (E)-1-[3-[(2-Furan-2-yl)quinolin-4-yloxy]phenyl] ethanone (B97240) oxime was effective at inhibiting both lysozyme and β-glucuronidase release, indicating a broader spectrum of anti-inflammatory action. nih.gov The position of substituents on the phenoxy ring also plays a crucial role, with 1-[3-[(2-furan-2-yl)quinolin-4-yloxy]phenyl]ethanone being a potent inhibitor of TNF-α formation. nih.gov

The core structure of the alkanoic acid side chain is also a key determinant of activity. Compounds with acetic acid and branched 2-propionic acid side chains exhibited inhibition of carrageenan-induced edema, whereas those with carboxy, oxyacetic, thioacetic, and 3-propionic acid side chains were inactive. nih.gov This aligns with the proposed template model for the active site of cyclo-oxygenase. nih.gov

In a series of brominated indoles, substitutions at the C5 or C6 position of the indole (B1671886) ring with a bromine atom were found to enhance anti-inflammatory activity. mdpi.com This indicates that halogenation can be a viable strategy for increasing the potency of furan-containing anti-inflammatory agents.

The following table summarizes the anti-inflammatory activity of selected furan derivatives:

| Compound | Target/Assay | Activity | Reference |

| N-Arylamides of 4-aryl/4-(thiophen-2-yl)-2-[2-(furan-2-carbonyl)hydrazono]-4-oxobutanoic acids | In vivo inflammation | Pronounced anti-inflammatory activity | researchgate.net |

| 4-[(2-Furan-2-yl)quinolin-4-yloxy]benzaldehyde | β-Glucuronidase release | IC₅₀ = 5.0 µM | nih.gov |

| 4-[4-[(2-furan-2-yl)-quinolin-4-yloxy]phenyl]but-3-en-2-one | Lysozyme release | IC₅₀ = 4.6 µM | nih.gov |

| (E)-1-[3-[(2-Furan-2-yl)quinolin-4-yloxy]phenyl] ethanone oxime | Lysozyme and β-glucuronidase release | IC₅₀ = 7.1 µM and 9.5 µM, respectively | nih.gov |

| 1-[3-[(2-Furan-2-yl)quinolin-4-yloxy]phenyl]ethanone | TNF-α formation | IC₅₀ = 2.3 µM | nih.gov |

| (+-)-2-[N-(2-carboxyphenyl)-4-aminophenyl]propionic acid | Carrageenan-induced edema | Comparable to naproxen (B1676952) at 50 mg/kg | nih.gov |

| 5-Bromoisatin | TNFα inhibition | IC₅₀ = 38.05 μM | mdpi.com |

Analgesic Activity Assessment

Experimental Models for Pain Relief Evaluation

A variety of experimental models are employed to evaluate the analgesic potential of this compound and its derivatives. These models are designed to assess different types of pain, including thermal, chemical, and inflammatory pain.

Commonly used models include:

Hot Plate Test: This model assesses the response to thermal pain by measuring the latency of a rodent to react to a heated surface. nih.govrrpharmacology.ru It is particularly useful for evaluating centrally acting analgesics.

Writhing Test: In this model, pain is induced by the intraperitoneal injection of an irritant, such as acetic acid, which causes characteristic stretching and writhing movements. nih.govrrpharmacology.ru The reduction in the number of writhes indicates analgesic activity, primarily for peripherally acting agents.

Capsaicin- and Glutamate-Induced Nociception: These tests involve the injection of capsaicin (B1668287) or glutamate (B1630785) into the paw of a rodent, which induces licking and biting behavior. nih.gov These models are useful for investigating the mechanisms of nociception and the effects of drugs on specific pain pathways.

Formalin Test: This model involves the injection of a dilute formalin solution into the paw, which elicits a biphasic pain response. The early phase is due to direct activation of nociceptors, while the late phase is associated with an inflammatory response. This allows for the differentiation between acute and chronic pain relief.

Excisional Wound Pain Model: This recently developed model in rats is used to characterize pain responses following a surgical incision and to evaluate treatments for post-operative wound pain. epain.org It assesses both evoked pain (thermal and mechanical stimulation) and spontaneous pain (hind paw weight distribution and guarding behavior). epain.org

Human experimental pain models are also utilized to bridge the gap between animal studies and clinical trials. nih.gov These models can involve various stimuli to induce pain and hyperalgesia in healthy volunteers, allowing for the assessment of analgesic efficacy and mechanisms of action. nih.gov

Identification of Compounds with Pronounced Analgesic Effects

Several derivatives of this compound have demonstrated significant analgesic properties in various experimental models.

Substituted 2-(2-(furan-2-carbonyl)hydrazono)-4-oxobutanoic acids have been found to exhibit pronounced antinociceptive activity. researchgate.net Similarly, a series of 3-mono-substituted derivatives of dihydrofuran-2-one have shown potent analgesic effects. nih.gov One of the most active compounds, 3-[4-(3-trifluoromethylphenyl)-piperazin-1-yl]-dihydrofuran-2-one dihydrochloride (B599025) (L-PP1), displayed low ED₅₀ values in the hot plate (1.34 mg/kg), writhing (0.79 mg/kg), capsaicin- (2.01 mg/kg), and glutamate-induced pain tests (3.99 mg/kg), indicating strong analgesic potential comparable to or greater than reference drugs like acetylsalicylic acid and morphine. nih.gov

The following table highlights some furan derivatives with notable analgesic activity:

| Compound | Experimental Model | Activity (ED₅₀) | Reference |

| 3-[4-(3-trifluoromethylphenyl)-piperazin-1-yl]-dihydrofuran-2-one dihydrochloride (L-PP1) | Hot Plate Test | 1.34 mg/kg | nih.gov |

| Writhing Test | 0.79 mg/kg | nih.gov | |

| Capsaicin-Induced Pain | 2.01 mg/kg | nih.gov | |

| Glutamate-Induced Pain | 3.99 mg/kg | nih.gov | |

| 3-acetyl-5-[(4-chloro-3- methylphenoxy)methyl]-2-(4-methoxyphenyl)-2,3-dihydro-1, 3, 4-oxadiazole | Rodent analgesic models | Potent analgesic activity | nih.gov |

| 4-{5-[(4-chloro-3- methylphenoxy)methyl]-1, 3, 4-oxadiazol-2-yl}pyridine | Rodent analgesic models | Potent analgesic activity | nih.gov |

Antimicrobial Spectrum and Activity (e.g., against Staphylococcus aureus, Escherichia coli, and Candida albicans)

Derivatives of this compound have been investigated for their antimicrobial properties against a range of pathogenic microorganisms.

3-Aryl-3-(furan-2-yl) propanoic acid derivatives have demonstrated antibacterial efficacy, with one compound effectively inhibiting the growth of Escherichia coli at a minimum inhibitory concentration (MIC) of 64 µg/ml. utripoli.edu.ly Another 2,4-disubstituted furan derivative showed even better antibacterial activity, particularly against Proteus vulgaris and Escherichia coli. utripoli.edu.ly Furthermore, certain furan-based hydrazone compounds have exhibited promising antifungal activity against Candida albicans. utripoli.edu.ly

A novel series of 5(4H)-oxazolone-based sulfonamides, which can be considered structural analogues, displayed broad-spectrum antibacterial activity. nih.gov Specifically, compounds with an unsubstituted phenyl group, a 4-methoxy group, or a 4-nitro group were among the most potent against both Gram-positive and Gram-negative bacteria. nih.gov Notably, one of these derivatives exhibited potent antifungal activity against Aspergillus niger and Candida albicans with MIC values of 4 and 2 µg/mL, respectively. nih.gov

The following table summarizes the antimicrobial activity of selected furan derivatives:

| Compound/Derivative Class | Microorganism | Activity (MIC) | Reference |

| 3-Aryl-3-(furan-2-yl) propanoic acid derivative | Escherichia coli | 64 µg/ml | utripoli.edu.ly |

| 2,4-Disubstituted furan derivative | Proteus vulgaris, Escherichia coli | Effective antibacterial activity | utripoli.edu.ly |

| Furan-based hydrazone compound | Candida albicans | Potent antifungal agent | utripoli.edu.ly |

| 5(4H)-Oxazolone-based sulfonamide (unsubstituted phenyl) | Gram-positive and Gram-negative bacteria | Broad spectrum activity | nih.gov |

| 5(4H)-Oxazolone-based sulfonamide (4-methoxy) | Gram-positive and Gram-negative bacteria | Broad spectrum activity | nih.gov |

| 5(4H)-Oxazolone-based sulfonamide (4-nitro) | Gram-positive and Gram-negative bacteria | Broad spectrum activity | nih.gov |

| 5(4H)-Oxazolone-based sulfonamide derivative | Aspergillus niger | 4 µg/mL | nih.gov |

| Candida albicans | 2 µg/mL | nih.gov |

Anticoagulant Activity Profiling

The potential for furan-containing compounds to modulate blood coagulation has been an area of scientific inquiry. Phenolic compounds, which share structural similarities with certain furan derivatives, are known to possess anticoagulant properties. nih.gov These compounds can interfere with the coagulation cascade through various mechanisms.

For instance, andrographolide, a diterpene lactone containing a furanone ring, has been reported to have multiple pharmacological activities, including those that may influence coagulation. jcmimagescasereports.org While direct studies on the anticoagulant activity of this compound itself are limited, the known anticoagulant effects of structurally related natural compounds provide a basis for investigating this potential. For example, quercetin (B1663063) has been shown to inhibit fibrin (B1330869) clot formation and the enzymatic activity of human Factor Xa. jcmimagescasereports.org Some plant extracts rich in phenolic compounds have demonstrated anticoagulant effects by increasing activated partial thromboplastin (B12709170) time (aPTT), prothrombin time (PT), and thrombin time (TT). nih.gov

Further research is needed to specifically profile the anticoagulant activity of this compound and its derivatives and to determine their mechanisms of action on the coagulation cascade.

Toxicological Assessments and Safety Classification of Synthesized Derivatives

The toxicological profile of furan and its derivatives is a critical consideration in their development as therapeutic agents. Furan itself is classified as "possibly carcinogenic to humans" (Group 2B) by the International Agency for Research on Cancer (IARC) based on sufficient evidence of carcinogenicity in experimental animals. nih.govresearchgate.net The National Toxicology Program (NTP) also classifies furan as "reasonably anticipated to be a human carcinogen". nih.gov

However, it is important to note that the toxicity of furan may not be directly extrapolated to all its derivatives. wisdomlib.org The introduction of various substituents can significantly alter the metabolic fate and toxicological properties of the parent compound. wisdomlib.org For instance, studies on N-substituted 4-aryl-2-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-ylamino)-4-oxobut-2-enamides and other related derivatives have shown them to possess low toxicity. researchgate.net Similarly, substituted 2-(2-(furan-2-carbonyl)hydrazono)-4-oxobutanoic acids have been classified as practically non-toxic. researchgate.net

Pharmacological and physicochemical classification of furan and thiophene amide derivatives using computational methods has been explored to predict their biological activity and toxicity. mdpi.com These in silico approaches can aid in the early identification of potentially toxic structures and guide the synthesis of safer derivatives.

Ongoing research continues to focus on developing furan derivatives with improved efficacy and reduced toxicity, highlighting the importance of thorough toxicological assessment for any new therapeutic candidate. wisdomlib.org

Role of Furan-Containing Scaffolds in Contemporary Drug Discovery and Development

The furan ring, a five-membered aromatic heterocycle containing one oxygen atom, is a prominent and versatile scaffold in modern medicinal chemistry. nih.govijabbr.com Its unique structural and electronic properties make it a valuable component in the design and development of novel therapeutic agents. ijabbr.comijabbr.com The significance of the furan nucleus is underscored by its presence in a wide array of biologically active natural products and synthetic pharmaceuticals. researchgate.netresearchgate.net

The utility of furan derivatives in drug discovery can be attributed to several key factors. The furan ring is an electron-rich system, which allows for various electronic interactions with biological targets such as enzymes and receptors. ijabbr.com Its aromatic character contributes to the metabolic stability and bioavailability of drug candidates. ijabbr.com Furthermore, the furan scaffold can be readily functionalized at multiple positions, enabling systematic structural modifications to optimize potency, selectivity, and pharmacokinetic profiles. nih.govijabbr.com A slight alteration in the substitution pattern on the furan nucleus can lead to significant differences in biological activities. scispace.com

Furan-containing compounds have demonstrated a broad spectrum of pharmacological activities. These include antibacterial, antifungal, antiviral, anti-inflammatory, analgesic, anticonvulsant, anticancer, and antihypertensive properties. ijabbr.comscispace.comutripoli.edu.ly This wide range of bioactivity has made the furan scaffold a privileged structure in the search for new drugs to treat various diseases. utripoli.edu.lyresearchgate.net

A number of clinically approved drugs incorporate the furan moiety, highlighting its therapeutic importance. For instance, Nitrofurantoin is an antibacterial agent commonly used for urinary tract infections, while Ranitidine has been used as an anti-ulcer medication that decreases stomach acid production. ijabbr.comwisdomlib.orgFurosemide , a potent diuretic, and Amiodarone , an antiarrhythmic drug, also feature a furan ring in their chemical structures. scispace.combiojournals.us Other examples include the non-steroidal anti-inflammatory drug Rofecoxib and the antimicrobial agent Cefuroxime . nih.govdrugbank.com

Future Prospects and Emerging Research Avenues for 4 Furan 2 Yl 4 Oxobutanoic Acid

Rational Design and Synthesis of Next-Generation Analogues with Tailored Bioactivities

The core structure of 4-(Furan-2-yl)-4-oxobutanoic acid provides a versatile template for the rational design and synthesis of new analogues with customized biological activities. By strategically modifying the furan (B31954) ring, the keto-acid chain, or by introducing new functional groups, researchers can fine-tune the molecule's properties to target specific biological pathways.

One promising approach involves the synthesis of hybrid molecules that combine the furan moiety with other pharmacologically active scaffolds. For instance, researchers have designed and synthesized novel quinoline-1,3,4-oxadiazole hybrids, which have shown potential as dual anticancer and antimicrobial agents. nih.govrsc.org The design rationale for these compounds often involves targeting specific enzymes, such as EGFR tyrosine kinase in cancer cells or DNA gyrase in bacteria. nih.govrsc.org

Another area of active research is the synthesis of furan-containing heterocyclic compounds, such as pyrimidines and quinazolinones. For example, novel derivatives of 2-(furan-2-yl)quinazolin-4-one have been synthesized and evaluated for their cytotoxic activity against various cancer cell lines, with some compounds showing high potency. nih.gov Similarly, the synthesis of 4-(furan-2-yl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate esters has yielded compounds with notable antioxidant activity. nih.govmui.ac.ir These studies underscore the potential of using the furan scaffold as a building block for creating diverse libraries of bioactive compounds.

The following table summarizes some examples of synthesized analogues and their observed bioactivities:

| Analogue Class | Target Bioactivity | Key Findings | Reference |

| Quinoline-1,3,4-oxadiazole hybrids | Anticancer, Antimicrobial | Dual-action candidates for future optimization. nih.govrsc.org | nih.govrsc.org |

| 2-(Furan-2-yl)quinazolin-4-one derivatives | Anticancer | High potency against HEPG2, HCT116, and MCF7 cancer cell lines. nih.gov | nih.gov |

| 4-(Furan-2-yl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate esters | Antioxidant | Compound 3c identified as a potent antioxidant. nih.govmui.ac.ir | nih.govmui.ac.ir |

| Substituted 2-(2-(furan-2-carbonyl)hydrazono)-4-oxobutanoic acids | Anti-inflammatory | Obtained compounds exhibit pronounced anti-inflammatory activity. chimicatechnoacta.ru | chimicatechnoacta.ru |

Elucidation of Comprehensive Biological Mechanisms at the Molecular Level

A deeper understanding of the molecular mechanisms underlying the biological activities of this compound and its analogues is crucial for their further development. Computational studies, such as molecular docking, play a significant role in elucidating these mechanisms by predicting the binding modes and interactions of these compounds with their biological targets. researchgate.net

For example, molecular docking studies of 2-(furan-2-yl)quinazolin-4-one derivatives have been used to explore their binding mode within the ATP binding site of the EGFR tyrosine kinase. nih.gov These in silico investigations help to rationalize the observed structure-activity relationships and guide the design of more potent and selective inhibitors. nih.gov

Furthermore, understanding the HOMO-LUMO energy gap is a key factor in predicting the biological effectiveness of these compounds. researchgate.net A smaller energy gap is often associated with enhanced biological activity. researchgate.net The molecular electrostatic potential (MEP) surface is another tool used to forecast the reactive sites of a molecule, identifying regions susceptible to electrophilic and nucleophilic attack, which is crucial for understanding its interactions with biological macromolecules. researchgate.net

Translational Research: Advancing from Preclinical to Clinical Evaluation

The journey of a promising compound from the laboratory to the clinic is a long and complex process. For analogues of this compound, the initial preclinical studies are a critical step in this translational research pathway. These studies involve in vitro assays to determine the compound's efficacy against specific targets, such as cancer cell lines or microbial strains, as well as in vivo studies in animal models to assess their pharmacological and toxicological profiles.

The guidelines for conducting preclinical studies of medicines provide a framework for this evaluation. chimicatechnoacta.ru For instance, the anti-inflammatory activity of substituted 2-(2-(furan-2-carbonyl)hydrazono)-4-oxobutanoic acids has been studied, demonstrating their potential for further development. chimicatechnoacta.ru Similarly, the cytotoxic effects of various furan-containing compounds have been evaluated against a range of cancer cell lines, providing essential data for their potential as anticancer agents. nih.gov

While direct clinical trial data for this compound itself may be limited, the preclinical success of its analogues provides a strong rationale for their continued investigation and potential advancement to clinical evaluation.

Exploration of Novel Applications Beyond Medicinal Chemistry (e.g., Materials Science, Catalysis)

The utility of furan derivatives extends beyond the realm of medicinal chemistry into materials science and catalysis. Furan-based compounds are recognized as key platform molecules derived from renewable biomass resources. mdpi.com They serve as versatile building blocks for the synthesis of biopolymers, biofuels, and other valuable chemicals. mdpi.com

In materials science, furan derivatives are being explored for the creation of new polymers. For example, 2,5-furandicarboxylic acid (FDCA), a derivative of 5-hydroxymethylfurfural (B1680220) (HMF), is a green alternative to terephthalic acid for producing polymers like PEF (polyethylene furanoate), which exhibits advantageous mechanical and thermal properties compared to PET. mdpi.com

In the field of catalysis, furan derivatives are central to the development of sustainable chemical processes. Researchers are developing novel catalysts for the efficient conversion of biomass into furan compounds and their subsequent transformation into high-value products. nih.govlidsen.com This includes the use of zeolites and nano metal oxide frameworks as heterogeneous catalysts for the synthesis of furan derivatives. nih.govlidsen.com The development of magnetically recoverable nanocatalysts also represents a significant advancement in green chemistry, allowing for easy separation and reuse of the catalyst. scielo.org.za

Development of Sustainable and Scalable Synthetic Methodologies

The future viability of this compound and its derivatives for any large-scale application hinges on the development of sustainable and scalable synthetic methods. Green chemistry principles are increasingly being applied to the synthesis of these compounds, focusing on the use of renewable feedstocks, environmentally benign solvents, and energy-efficient processes.

One of the key areas of research is the catalytic conversion of lignocellulosic biomass, a renewable and carbon-neutral resource, into furan platform molecules like furfural (B47365) and HMF. mdpi.com From these platform molecules, a variety of derivatives, including this compound, can be synthesized. Researchers are actively developing novel catalytic strategies to improve the efficiency and selectivity of these conversions. mdpi.com

Q & A

Q. What are the recommended synthetic routes for 4-(Furan-2-yl)-4-oxobutanoic acid, and how do reaction conditions influence yield and purity?

The synthesis typically involves Knoevenagel condensation of furfural derivatives with activated esters (e.g., ethyl acetoacetate), followed by hydrolysis and decarboxylation. Reaction conditions such as catalyst type (e.g., piperidine or DMAP), solvent polarity (THF vs. ethanol), and temperature (ambient vs. reflux) critically impact yield. For example, prolonged reflux in acidic conditions may hydrolyze the furan ring, reducing purity .

Q. How can researchers characterize the purity and structural integrity of this compound using spectroscopic methods?

Q. What biological activity screening protocols are applicable for evaluating the pharmacological potential of this compound derivatives?

- Enzyme inhibition assays : Test against targets like cyclooxygenase (COX) or kynurenine-3-hydroxylase using fluorogenic substrates .

- Antimicrobial screening : Use MIC (Minimum Inhibitory Concentration) assays against Gram-positive/negative bacteria .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of the furan ring in this compound during electrophilic substitution reactions?

The furan ring’s electron-rich nature directs electrophiles to the α-position (C-5) due to resonance stabilization. Substituents like the ketone group deactivate the ring, requiring strong electrophiles (e.g., nitronium ions) for nitration. Computational studies (DFT) can map charge distribution to predict regioselectivity .

Q. How can computational chemistry methods be applied to predict the regioselectivity of this compound in cyclization reactions?

- DFT calculations : Optimize transition states to compare activation energies for 5- vs. 6-membered ring formation.

- Molecular docking : Simulate interactions with enzymes (e.g., aldolases) to guide asymmetric synthesis .

Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives across different studies?

Q. What advanced analytical techniques are required to differentiate between keto-enol tautomers of this compound in solution?

Q. How should researchers optimize solvent systems and catalysts for the stereoselective synthesis of this compound derivatives?

Q. What are the critical considerations for handling and storing this compound to prevent decomposition under laboratory conditions?

- Storage : Keep under inert gas (N₂/Ar) at –20°C to avoid oxidation of the furan ring.

- Moisture control : Use desiccants, as hydrolysis can degrade the ketone to carboxylic acid .

Q. How can kinetic studies be designed to elucidate the degradation pathways of this compound under physiological conditions?

- HPLC-MS monitoring : Track degradation products (e.g., furan ring-opening compounds) in simulated gastric fluid (pH 2.0) and blood (pH 7.4).

- Isotope labeling : Use ¹³C-labeled compounds to trace metabolic pathways in vitro .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.